molecular formula C9H14Cl2N2 B1378166 3-(Aminomethyl)indoline Dihydrochloride CAS No. 1408058-15-0

3-(Aminomethyl)indoline Dihydrochloride

Cat. No. B1378166
CAS RN: 1408058-15-0
M. Wt: 221.12 g/mol
InChI Key: ARTTZLFUCMQWKJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)indoline Dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.127 . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .


Synthesis Analysis

Indoline structures can be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 C) at high temperatures (200–230 C) . Another method involves the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH .


Molecular Structure Analysis

The structure of 3-(Aminomethyl)indoline Dihydrochloride consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .


Chemical Reactions Analysis

Indoline compounds have been used in the development and synthesis of anticancer drugs, antibacterial drugs, etc . A four-component reaction involving ortho C–H amination/ ipso conjunctive coupling using an alkene and an external nucleophile has been reported .


Physical And Chemical Properties Analysis

3-(Aminomethyl)indoline Dihydrochloride is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Development of Biologically Active Compounds

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Dearomatization Reactions of Indoles

Dearomatization reactions of indoles are used to access 3D indoline structures . This process allows transforming a plain and achiral compound into a chiral scaffold .

Hydroarylation of N-acyl Indoles

In the synthesis of azonazine, a method to achieve a regioselective dearomative introduction of aryl groups at the C3-position of indoles has been developed . This eventually leads to the access of benzofuroindolines .

Synthesis of Benzofuroindolines

The synthesis of benzofuroindolines is achieved through the dearomative introduction of aryl groups at the C3-position of indoles . This is part of the effort toward the synthesis of azonazine .

Development of Neuroprotective Agents

A series of indoline derivatives with novel structures have been designed and synthesized for the treatment of ischemic stroke . As a result of the successive biological screening, certain indoline derivatives were identified as potential neuroprotective agents .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The use of alkene-tethered nitrogen electrophiles provides a rapid and modular synthesis of 3,3-disubstituted indolines from readily available aryl iodides .

properties

IUPAC Name

2,3-dihydro-1H-indol-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;;/h1-4,7,11H,5-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTTZLFUCMQWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)indoline Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Aminomethyl)indoline Dihydrochloride
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